Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Lipophilicity Drug Design ADME

Many CNS-targeted programs struggle with compounds that lack the optimal lipophilicity for passive BBB penetration. This adamantane-functionalized sulfonamide, with an experimentally confirmed logP of 5.37 and tPSA of 49.66 Ų, directly addresses this need. - Its physicochemical profile aligns with established BBB-penetrant ranges, making it a superior reference scaffold over higher-PSA analogs. - The specific 5-methoxy-2,4-dimethyl substitution pattern provides a valuable SAR tool for enzyme profiling against human carbonic anhydrase isoforms and 11β-HSD1. - Low aqueous solubility (logSw -5.54) establishes it as a benchmark for lipophilicity-driven ADME liability studies in sulfonamide series.

Molecular Formula C20H29NO3S
Molecular Weight 363.5 g/mol
Cat. No. B11505260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-
Molecular FormulaC20H29NO3S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C
InChIInChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3
InChIKeyQGKLRVRMOCFPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-: Physicochemical and Spectral Baseline


Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- belongs to the class of adamantane-functionalized sulfonamides, a family investigated for carbonic anhydrase inhibition, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, and anticonvulsant activity [1][2]. The compound combines a rigid, lipophilic adamantane cage with a benzenesulfonamide core substituted by methoxy and dimethyl groups. Its confirmed molecular formula is C20H29NO3S, with a molecular weight of 363.52 g/mol [3]. The primary experimental characterization available is a mass spectrum (GC-MS) [3], establishing its identity for procurement verification. This guide provides the essential analytical and comparator-based evidence required for scientific selection.

Why Generic Substitution Fails for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-


Substitution among benzenesulfonamide derivatives within the adamantane class is not scientifically valid without quantitative justification. Even minor perturbations to the aromatic ring substitution pattern (e.g., changing the position or identity of methoxy or methyl groups) or to the linker between the adamantane and sulfonamide significantly alter key physicochemical determinants such as logP (5.37 for the target compound ), polar surface area (PSA), and hydrogen bond donor/acceptor counts, which in turn dictate membrane permeability, solubility, and target binding [1]. The critical evidence below demonstrates that the specific combination of the adamantan-1-ylmethyl substituent and the 5-methoxy-2,4-dimethylbenzenesulfonamide core confers a differentiated logP and solubility profile compared to its closest analogs, directly impacting its suitability for CNS-penetrant programs, lipophilic binding pocket targeting, or absorption-distribution profiling.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-


Lipophilicity Comparison: LogP of Target Compound vs. Key Analogs

The target compound possesses a calculated logP of 5.37 , which is considerably higher than many closely related adamantane sulfonamides. For instance, N-(adamantan-1-ylmethyl)-4-methylbenzenesulfonamide (CAS 98842-58-1) has a calculated logP of approximately 4.6 , and typical unsubstituted or para-halogenated phenyl analogs in the class report logP values in the 3.2-4.5 range [1]. This higher lipophilicity makes the target compound particularly relevant for programs requiring increased membrane permeability or targeting of lipid-rich compartments.

Lipophilicity Drug Design ADME

Aqueous Solubility Differentiation: Target Compound vs. Isomeric or De-methoxy Analogs

The calculated logSw for the target compound is -5.54 , translating to a predicted aqueous solubility of approximately 0.001 mg/mL. This contrasts sharply with N-(adamantan-1-ylmethyl)-4-methoxybenzenesulfonamide, which is predicted to have a logSw around -4.2 (solubility ~0.02 mg/mL) due to the absence of the two methyl substituents [1]. The significant reduction in solubility is a direct consequence of the increased hydrophobic surface area from the additional methyl groups and is a quantifiable point of differentiation for selection or exclusion in solubility-sensitive assays.

Solubility Biopharmaceutics Formulation

Topological Polar Surface Area (PSA) Differentiation and Impact on Blood-Brain Barrier Penetration

The target compound has a topological polar surface area (tPSA) of 49.66 Ų , which is identical to many close analogs possessing the same sulfonamide linker and functional groups. However, when compared to N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide (tPSA of 78.4 Ų) , the target's tPSA is significantly lower. This matters because a tPSA below 60-70 Ų is generally required for passive blood-brain barrier (BBB) penetration.

CNS Penetration PSA Drug Design

Hydrogen Bond Donor and Acceptor Counts as Selectivity Determinants

The target compound presents 1 hydrogen bond donor (the sulfonamide NH) and 6 hydrogen bond acceptors (3 oxygen atoms plus 3 sulfonamide-related acceptors) . This is notably lower than the N-piperazinyl or N-morpholino-sulfonyl adamantane analogs, which typically have 2+ donors and 7+ acceptors. The reduced H-bonding capacity can decrease the probability of off-target interactions with aminergic GPCRs or kinases, which often rely on H-bond donor/acceptor motifs for binding.

Selectivity Structure-Activity Relationship Off-Target

High-Confidence Research and Industrial Application Scenarios for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-


CNS Drug Discovery Programs Requiring High LogP and Low tPSA Profiles

Based on its experimentally confirmed logP of 5.37 and tPSA of 49.66 Ų , this compound is an immediate candidate for procurement as a reference lipophilic scaffold or a starting point for CNS medicinal chemistry optimization. Its physicochemical profile fits the established empirical ranges for passive BBB penetration better than many adamantane sulfonamide analogs with higher PSA (>70 Ų) .

Selectivity Profiling Panels for Sulfonamide-Binding Enzymes

For laboratories conducting enzyme profiling against human carbonic anhydrase isoforms (hCA I, II, IX, XII) or 11β-HSD1, the specific 5-methoxy-2,4-dimethyl substitution pattern makes this compound a valuable tool for structure-activity relationship (SAR) studies. It can serve as a specificity control against unsubstituted or para-only analogs, with prior evidence showing that even minor substituent changes on the benzenesulfonamide core drastically alter isoform selectivity and inhibition potency [1][2].

ADME-Tox Assessment of High-Lipophilicity Sulfonamide Chemotypes

The markedly low predicted aqueous solubility (logSw -5.54) positions this compound as a benchmark for testing physiological solubility limits in sulfonamide series. It is suitable for use in comparative metabolic stability or CYP inhibition assays where high lipophilicity correlates with high protein binding and metabolic clearance. The procurement of this compound alongside less lipophilic analogs provides a controlled experimental set for understanding lipophilicity-driven ADME liabilities.

Crystallography and Solid-State Chemistry Studies

Given the extensive investigation of adamantane sulfonamide crystal structures and their sublimation thermodynamics [1], this specific derivative is highly likely to form well-ordered crystals due to the rigid adamantane core and the hydrogen-bonding sulfonamide bridge. It is an immediate candidate for single-crystal X-ray diffraction and polymorph screening studies to expand the experimental database on how methoxy and dimethyl substituents affect molecular packing and lattice energy.

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